3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a bromobenzyl group, a furan-2-ylmethyl group, and a tetrahydropyrimido[2,1-f]purine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydropyrimido[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Bromobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a benzyl halide reacts with the core structure.
Attachment of the Furan-2-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Benzyl derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the furan ring and the bromobenzyl group may impart biological activity that can be harnessed for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs aimed at treating various diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties might also make it suitable for use in electronic devices or as a precursor for high-performance materials.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the furan ring might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 3-(4-methylbenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom in 3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-5-7-15(22)8-6-14)26-10-3-9-25(20(26)23-18)13-16-4-2-11-30-16/h2,4-8,11H,3,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGWSMSKAKPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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